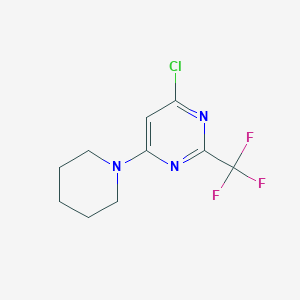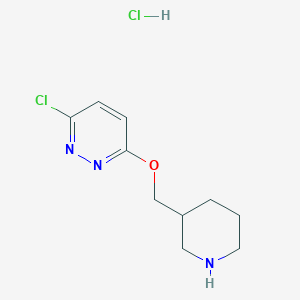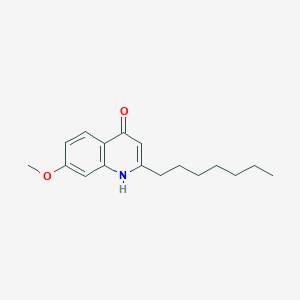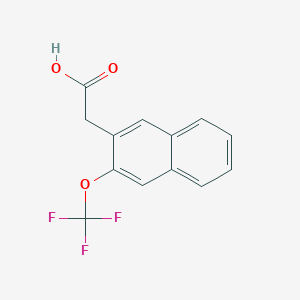
4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C10H11ClF3N3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a piperidinyl group at the 6th position, and a trifluoromethyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The piperidinyl group can contribute to the compound’s binding affinity to its target .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyrimidine: Lacks the piperidinyl group, which may affect its biological activity and chemical reactivity.
6-(Piperidin-1-yl)-2-(trifluoromethyl)pyrimidine: Lacks the chloro group, which may influence its reactivity in substitution reactions.
4-Chloro-6-(piperidin-1-yl)pyrimidine: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
Uniqueness
4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (chloro, piperidinyl, and trifluoromethyl) on the pyrimidine ring. This combination of functional groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11ClF3N3 |
|---|---|
Peso molecular |
265.66 g/mol |
Nombre IUPAC |
4-chloro-6-piperidin-1-yl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H11ClF3N3/c11-7-6-8(17-4-2-1-3-5-17)16-9(15-7)10(12,13)14/h6H,1-5H2 |
Clave InChI |
QOWLIGKUNRGAAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)




